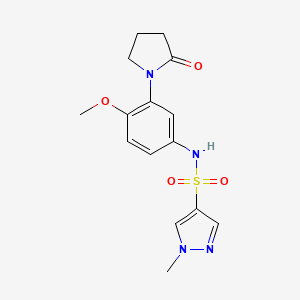

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-18-10-12(9-16-18)24(21,22)17-11-5-6-14(23-2)13(8-11)19-7-3-4-15(19)20/h5-6,8-10,17H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLUMFNLDNFKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Sulfonamide group : Known for its diverse biological activities.

- Methoxy and pyrrolidinyl substituents : Contributing to the compound's lipophilicity and potential receptor interactions.

The molecular formula is with a molecular weight of approximately 350.39 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :

- Interaction with other enzymes :

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is closely linked to its structural components. Key findings from SAR studies include:

- Substituent Positioning : Variations in the positioning of substituents on the pyrazole ring significantly affect inhibitory potency against NAAA. For instance, modifications at the para position have yielded compounds with enhanced activity .

- Lipophilicity : The introduction of lipophilic groups has been correlated with increased inhibitory activity, indicating that hydrophobic interactions may play a vital role in binding affinity .

In Vitro Studies

In vitro assays have demonstrated the following activities:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | NAAA | 0.042 | High potency |

| N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole | FAAH | 0.25 | Selective inhibition |

| N-(4-methoxy... sulfonamide | AC | 0.34 | Moderate inhibition |

These data indicate that the compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways.

Case Studies

Several studies have explored the therapeutic potential of compounds similar to N-(4-methoxy...):

- Anti-inflammatory Effects : A study highlighted the role of pyrazole sulfonamides in modulating inflammatory responses, demonstrating reduced cytokine production in cellular models .

- Antimicrobial Activity : Research on related sulfonamide derivatives revealed promising antibacterial properties, suggesting potential applications in treating infections .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Pyrazole Cores

(a) N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

- Structure: Lacks the substituted phenyl and pyrrolidinone groups present in the target compound.

- Key Differences : Simpler structure with methyl groups at positions 3 and 5 of the pyrazole ring.

(b) N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide

- Structure: Contains dual pyrazole rings and a chlorophenoxy group.

- Key Differences: The 3-chlorophenoxy substituent introduces electronegativity, which may enhance binding to hydrophobic pockets in enzymes.

Pyrrolidinone-Containing Analogs

(a) N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 14 from )

- Structure : Shares the 2-oxopyrrolidin-1-yl group attached to a phenyl ring but replaces the sulfonamide with an acetamide.

- Key Differences: Functional Group: Acetamide instead of sulfonamide, reducing acidity and hydrogen-bond acceptor capacity. Substituents: A 3,5-dimethylpyrazole carbonyl group on the pyrrolidinone ring.

- Physical Data : Melting point (mp) ~210–212°C; MW: 382.4 g/mol. Higher mp than typical sulfonamides, suggesting stronger crystal lattice interactions .

(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from )

- Structure : Incorporates a chromene-oxo group and pyrazolo-pyrimidine core.

- Key Differences :

Substituted Phenyl Sulfonamides

(a) N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide

- Structure : Features dual 4-methoxyphenylmethyl groups on the sulfonamide nitrogen.

Research Implications and Gaps

- Structural Optimization: The target compound’s pyrrolidinone and methoxy groups may balance solubility and target affinity compared to bulkier analogs (e.g., chromene derivatives) .

- Data Limitations : Physical properties (e.g., solubility, logP) and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.